Cas no 934690-54-7 (Methyl 3-(4-cyanophenoxy)benzoate)

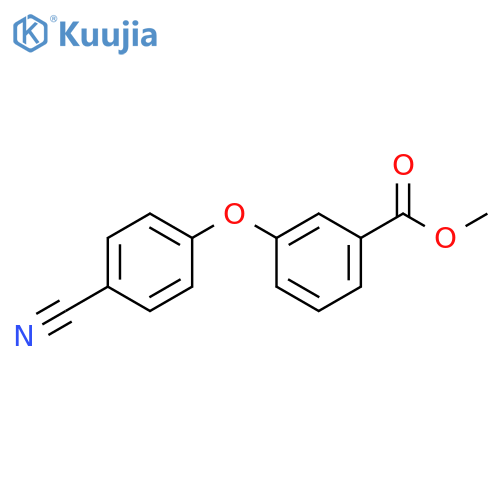

934690-54-7 structure

商品名:Methyl 3-(4-cyanophenoxy)benzoate

CAS番号:934690-54-7

MF:C15H11NO3

メガワット:253.252743959427

MDL:MFCD11040483

CID:4666170

Methyl 3-(4-cyanophenoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(4-Cyanophenoxy)Benzoate

- Benzoic acid, 3-(4-cyanophenoxy)-, methyl ester

- Methyl 3-(4-cyanophenoxy)benzoate

-

- MDL: MFCD11040483

- インチ: 1S/C15H11NO3/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9H,1H3

- InChIKey: JXLPEDHBTCUYLT-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=CC(OC2=CC=C(C#N)C=C2)=C1

じっけんとくせい

- 色と性状: White to Yellow Solid

Methyl 3-(4-cyanophenoxy)benzoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

Methyl 3-(4-cyanophenoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M343678-1g |

Methyl 3-(4-Cyanophenoxy)benzoate |

934690-54-7 | 1g |

$ 1240.00 | 2022-06-03 | ||

| TRC | M343678-500mg |

Methyl 3-(4-Cyanophenoxy)benzoate |

934690-54-7 | 500mg |

$ 800.00 | 2023-09-06 | ||

| AstaTech | AR3191-1/G |

METHYL 3-(4-CYANOPHENOXY)BENZOATE |

934690-54-7 | 95% | 1g |

$495 | 2023-09-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD443589-1g |

Methyl 3-(4-cyanophenoxy)benzoate |

934690-54-7 | 95% | 1g |

¥3493.0 | 2024-04-17 | |

| 1PlusChem | 1P00II3N-250mg |

Methyl 3-(4-cyanophenoxy)benzoate |

934690-54-7 | 95% | 250mg |

$365.00 | 2025-03-01 | |

| 1PlusChem | 1P00II3N-1g |

Methyl 3-(4-cyanophenoxy)benzoate |

934690-54-7 | 95% | 1g |

$1047.00 | 2025-03-01 | |

| Ambeed | A113789-1g |

Methyl 3-(4-cyanophenoxy)benzoate |

934690-54-7 | 95% | 1g |

$494.0 | 2024-04-16 | |

| AstaTech | AR3191-0.1/G |

METHYL 3-(4-CYANOPHENOXY)BENZOATE |

934690-54-7 | 95% | 0.1g |

$105 | 2023-09-15 | |

| 1PlusChem | 1P00II3N-100mg |

Methyl 3-(4-cyanophenoxy)benzoate |

934690-54-7 | 95% | 100mg |

$194.00 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243140-100mg |

Methyl3-(4-cyanophenoxy)benzoate |

934690-54-7 | 95% | 100mg |

¥1058.00 | 2024-04-24 |

Methyl 3-(4-cyanophenoxy)benzoate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

934690-54-7 (Methyl 3-(4-cyanophenoxy)benzoate) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 503537-97-1(4-bromooct-1-ene)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:934690-54-7)Methyl 3-(4-cyanophenoxy)benzoate

清らかである:99%

はかる:1g

価格 ($):445.0